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molecular formula C12H28O4Sn B8806217 Tin (IV) Isopropoxide

Tin (IV) Isopropoxide

Cat. No. B8806217
M. Wt: 355.06 g/mol
InChI Key: CCTFOFUMSKSGRK-UHFFFAOYSA-N
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Patent
US09079924B2

Procedure details

Approx. 360 g of ammonia were introduced into a solution of 1000 g of tin tetrachloride in 6650 g of isopropanol. Subsequently, the ammonium chloride was filtered off. An approx. 16% solution of tin tetraisopropoxide in isopropanol was obtained. At a temperature of 70° C., 352 g of N-methyldiethanolamine were added to 6208 g of this solution and the mixture was kept at 70° C. for 1½ h. An approx. 20% solution of the target compound in isopropanol was obtained. Reprecipitation in 1,4-butanediol with distillative removal of isopropanol under reduced pressure afforded the 20% partial solution in 1,4-butanediol.
Quantity
360 g
Type
reactant
Reaction Step One
Name
tin tetrachloride
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
6650 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N.[Sn:2](Cl)(Cl)(Cl)Cl.[CH:7]([OH:10])([CH3:9])[CH3:8]>>[CH3:8][CH:7]([CH3:9])[O-:10].[CH3:8][CH:7]([CH3:9])[O-:10].[CH3:8][CH:7]([CH3:9])[O-:10].[CH3:8][CH:7]([CH3:9])[O-:10].[Sn+4:2] |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
360 g
Type
reactant
Smiles
N
Name
tin tetrachloride
Quantity
1000 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
6650 g
Type
reactant
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Subsequently, the ammonium chloride was filtered off

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 16%
Name
Type
product
Smiles
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Sn+4]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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